![molecular formula C9H12N4S B11892125 (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine](/img/structure/B11892125.png)
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their biological activity and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with an appropriate imidazole derivative under specific conditions. The reaction conditions often include the use of a coupling reagent and a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as 4-methyl-5-phenylthiazole.
Imidazole derivatives: Compounds containing the imidazole ring, such as 2-methylimidazole.
Uniqueness
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both thiazole and imidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N4S |
---|---|
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
[5-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C9H12N4S/c1-5-6(2)14-9(12-5)7-4-11-8(3-10)13-7/h4H,3,10H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
ZCLPFVLRPJJOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CN=C(N2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.